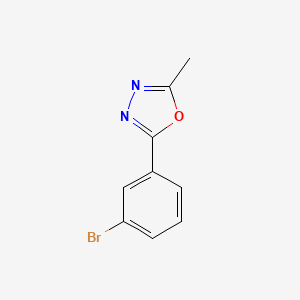

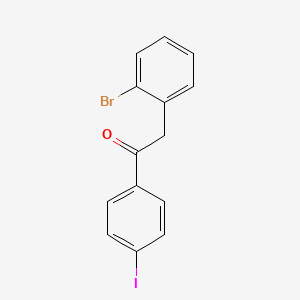

2-(2-Bromophenyl)-4'-iodoacetophenone

説明

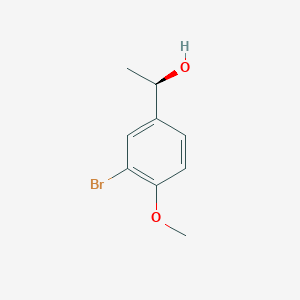

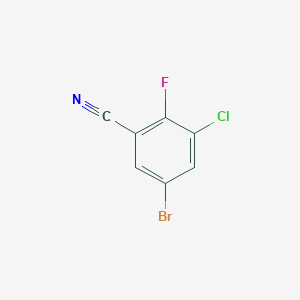

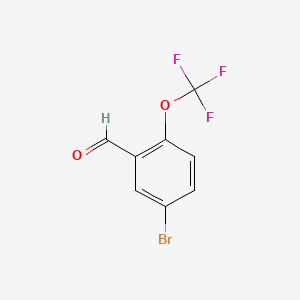

2-(2-Bromophenyl)-4'-iodoacetophenone is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. It is characterized by the presence of bromine and iodine atoms on the phenyl rings, which are connected by an acetophenone moiety. This compound is related to other bromoacetophenone derivatives that have been explored for their DNA cleaving abilities, affinity for enzyme active sites, and potential as synthons for the synthesis of heterocyclic compounds 10.

Synthesis Analysis

The synthesis of bromoacetophenone derivatives, including those similar to 2-(2-Bromophenyl)-4'-iodoacetophenone, typically involves halogenation, acylation, and other functional group transformations. For instance, bromo-2',4'-dichloroacetophenone was synthesized through bromination, chlorination, and acylation starting from glacial acetic acid and m-dichlorobenzene . Similarly, 2-amino-5-bromo-3-iodoacetophenone, a compound with a related structure, was used as a synthon for the synthesis of nitrogen-containing heterocycles, indicating that halogenated acetophenones can be versatile intermediates in organic synthesis10.

Molecular Structure Analysis

The molecular structure of bromoacetophenone derivatives is characterized by the presence of a carbonyl group flanked by aromatic rings that may contain various substituents, such as halogens. The steric and electronic effects of these substituents can influence the reactivity and orientation of the molecules. For example, in the case of 2-(4-Bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran, the 4-bromophenyl ring is slightly rotated out of the plane of the benzofuran system, which could be a common feature in substituted acetophenones .

Chemical Reactions Analysis

Bromoacetophenone derivatives are reactive intermediates that can participate in various chemical reactions. They have been used as photoinducible DNA cleaving agents, where upon excitation, they generate monophenyl radicals capable of hydrogen atom abstraction . Additionally, they have been shown to react with enzyme active sites, such as with the Glu-268 and Cys-302 residues of human aldehyde dehydrogenase, leading to enzyme inactivation . The reactivity of these compounds with different nucleophiles and their ability to undergo transformations such as oxygenation and derivatization has also been demonstrated .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Bromophenyl)-4'-iodoacetophenone and related compounds are influenced by their molecular structure. The presence of halogens can affect properties such as density, refractive index, boiling point, and melting point. For instance, the physical constants of bromo-2',4'-dichloroacetophenone, including its density, refractive index, and boiling point, were measured, providing insight into the physicochemical characteristics of halogenated acetophenones . These properties are crucial for the practical application and handling of these compounds in chemical synthesis and other industrial processes.

科学的研究の応用

-

2-(2-Bromophenyl)ethylamine : This compound is used as a pharmaceutical intermediate, which means it’s used in the process of producing pharmaceutical drugs.

-

(2-Bromophenyl)(morpholino)methanone : The presence of a bromophenyl group and a morpholine ring in the molecule suggests potential for exploring its antimicrobial activity. Bromophenyl moieties have been found to exhibit antibacterial and antifungal properties in various studies.

-

Methods of Application or Experimental Procedures : Its synthesis typically involves organic reactions like substitution and cyclization, resulting in a pure, well-defined product .

-

Results or Outcomes : The compounds derived from 2-(2-Bromophenyl)pyrrolidine exhibit potent inhibitory effects on target proteins, suggesting a novel class of inhibitors with potential efficacy against resistant mutations .

-

Methods of Application or Experimental Procedures : Its synthesis typically involves organic reactions like substitution and cyclization, resulting in a pure, well-defined product .

-

Results or Outcomes : The compounds derived from 2-(2-Bromophenyl)pyrrolidine exhibit potent inhibitory effects on target proteins, suggesting a novel class of inhibitors with potential efficacy against resistant mutations .

Safety And Hazards

This involves the study of the toxicity of the compound. It includes its LD50 value, safety precautions to be taken while handling it, and its environmental impact.

将来の方向性

This involves the potential applications of the compound. It includes its use in medicine, industry, and research. The ways to improve its synthesis and increase its yield are also considered.

特性

IUPAC Name |

2-(2-bromophenyl)-1-(4-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrIO/c15-13-4-2-1-3-11(13)9-14(17)10-5-7-12(16)8-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOXYLXFOUGVMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642291 | |

| Record name | 2-(2-Bromophenyl)-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)-4'-iodoacetophenone | |

CAS RN |

898783-86-3 | |

| Record name | Ethanone, 2-(2-bromophenyl)-1-(4-iodophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromophenyl)-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。